molecular formula C7H4ClNO2S B2452572 Methyl 3-chloro-5-cyanothiophene-2-carboxylate CAS No. 2416230-48-1

Methyl 3-chloro-5-cyanothiophene-2-carboxylate

Cat. No.: B2452572
CAS No.: 2416230-48-1
M. Wt: 201.62
InChI Key: ALMJCKIDHUUORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-chloro-5-cyanothiophene-2-carboxylate is a chemical compound with the molecular formula C7H4ClNO2S and a molecular weight of 201.63 g/mol . It is a thiophene derivative, characterized by the presence of a chlorine atom at the 3-position, a cyano group at the 5-position, and a carboxylate ester group at the 2-position. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-5-cyanothiophene-2-carboxylate typically involves the reaction of 3-chlorothiophene-2-carboxylic acid with cyanogen bromide in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-cyanothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetic acid).

Major Products

    Substitution: Amino or thiol-substituted thiophene derivatives.

    Reduction: Amino-thiophene derivatives.

    Oxidation: Sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-cyanothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects . The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chloro-2-thiophenecarboxylate: Similar structure but lacks the cyano group.

    Methyl 5-cyano-2-thiophenecarboxylate: Similar structure but lacks the chlorine atom.

    Methyl 3-bromo-5-cyanothiophene-2-carboxylate: Similar structure but has a bromine atom instead of chlorine.

Uniqueness

Methyl 3-chloro-5-cyanothiophene-2-carboxylate is unique due to the presence of both the chlorine and cyano groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

methyl 3-chloro-5-cyanothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S/c1-11-7(10)6-5(8)2-4(3-9)12-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMJCKIDHUUORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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